Lithium tellurate

Solid Electrolytes Ionic Conductivity Materials Chemistry

Sourcing an ionic conductor with defined, verifiable conductivity for solid-state battery research can be challenging. Lithium tellurate addresses this with two crystallographic polymorphs exhibiting distinct ionic conductivities: the orthorhombic phase at 1.8 × 10⁻⁸ S cm⁻¹ (300°C) and the tetragonal phase at ≈10⁻⁶ S cm⁻¹ (300°C), enabling tailored selection. Unlike sodium tellurate analogs, Li₂TeO₄ does not capture CO₂, making it suitable for open-air electrolyte applications. • Polymorph-dependent conductivity for tailored solid-state electrolyte design • CO₂ capture resistance ensures stability under ambient conditions • Dielectric anomalies at -3°C and 62°C enable temperature-sensing applications

Molecular Formula Li2TeO4
Li2O4Te
Molecular Weight 205.5 g/mol
CAS No. 15851-53-3
Cat. No. B101183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium tellurate
CAS15851-53-3
Molecular FormulaLi2TeO4
Li2O4Te
Molecular Weight205.5 g/mol
Structural Identifiers
SMILES[Li+].[Li+].[O-][Te](=O)(=O)[O-]
InChIInChI=1S/2Li.H2O4Te/c;;1-5(2,3)4/h;;(H2,1,2,3,4)/q2*+1;/p-2
InChIKeyBUIDNBMVCOSCLK-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes100 g / 0.1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lithium Tellurate Technical Overview


Lithium tellurate (dilithium tellurate, Li₂TeO₄) is an inorganic salt composed of lithium cations and the tellurate oxyanion (TeO₆⁶⁻ or TeO₄²⁻) in which tellurium is in its +6 oxidation state [1]. This compound exists in multiple crystallographic polymorphs, including an orthorhombic form (space group Pbcn, a = 5.0106(3) Å, b = 11.5369(8) Å, c = 5.0057(4) Å) and a tetragonal variety [2]. Lithium tellurate is a white crystalline solid with a molecular weight of 205.48 g/mol, and is generally characterized as insoluble in water with a high melting point . It is a member of the broader class of alkali tellurates, which are under active investigation for their ionic conductivity, dielectric behavior, and potential use in solid-state energy storage systems [3]. For procurement purposes, safety data indicate that, as with other tellurium compounds, appropriate handling is required with occupational exposure limits set at 0.1 mg/m³ (as Te) by ACGIH and OSHA [4].

Compound Class
Alkali tellurate (Li₂TeO₄) with multiple crystallographic polymorphs
Research Context
Ionic conductivity and dielectric behavior studies in solid-state materials
Material Format
White crystalline solid; orthorhombic and tetragonal phases available

Lithium Tellurate Substitution Limitations


The performance of alkali tellurates in advanced applications is not determined by the tellurate anion alone. The specific cation present dictates fundamental material properties that directly impact application suitability. A direct substitution of lithium tellurate with another alkali tellurate, such as sodium tellurate (Na₂TeO₄) or potassium tellurate (K₂TeO₄), can lead to significant functional divergence. For instance, lithium tellurate exhibits a unique crystallographic polymorph with a specific ionic conductivity profile (1.8 × 10⁻⁸ S cm⁻¹ at 300°C) that differs from other lithium tellurate varieties and is a consequence of its orthorhombic structure and lithium ion coordination environment [1]. Critically, Li₂TeO₄-LT does not capture CO₂, a property that directly contrasts with the behavior of β-Na₂TeO₄ [1]. Furthermore, the distinct phase transition behavior of Li₂TeO₄, which includes two dielectric anomalies at -3°C and 62°C, is tied to its specific lattice dynamics and is not observed in other alkali tellurates [2]. Therefore, for applications requiring precise control over ionic transport, thermal stability, and environmental stability, a generic substitution is not viable and may result in device failure or inconsistent experimental results. The following section provides the quantitative evidence necessary for a scientific, performance-based procurement decision.

Target
Li₂TeO₄-LT does not capture CO₂ under ambient conditions
Substitution Risk
Cation substitution (Li⁺→Na⁺/K⁺) may reverse CO₂ capture behavior; β-Na₂TeO₄ captures CO₂
Target
Orthorhombic Li₂TeO₄-LT with specific ionic conductivity profile
Substitution Risk
Polymorph substitution may alter ionic conductivity substantially; orthorhombic and tetragonal phases differ in Li⁺ coordination
Target
Li₂TeO₄ exhibits phase transitions at specific temperatures
Substitution Risk
Phase transition temperatures are Li-specific; dielectric anomalies may not appear with other alkali tellurates

Lithium Tellurate Performance Evidence


Ionic Conductivity: Orthorhombic vs Tetragonal

Lithium tellurate exists in at least two distinct crystallographic forms, each with a markedly different ionic conductivity. The orthorhombic Li₂TeO₄-LT phase exhibits a modest ionic conductivity of 1.8 × 10⁻⁸ S cm⁻¹ at 300°C, which is over 50 times lower than the conductivity of the tetragonal Li₂TeO₄ variety, measured at approximately 10⁻⁶ S cm⁻¹ at the same temperature [1]. This difference is directly attributable to the specific coordination of Li⁺ ions within the different TeO₆ octahedral frameworks [1].

Ionic Conductivity
Head-to-head
Orthorhombic: 1.8 × 10⁻⁸ S cm⁻¹ vs Tetragonal: ~10⁻⁶ S cm⁻¹ at 300°C
Polymorph-dependent conductivity profile; supports phase-specific selection
~55× difference; reported by impedance spectroscopy
Solid Electrolytes Ionic Conductivity Materials Chemistry Crystallography

CO₂ Capture Resistance vs Sodium Tellurate

A key functional difference is the interaction with atmospheric CO₂. Structural analysis reveals that the orthorhombic Li₂TeO₄-LT phase, synthesized via solid-state reaction, does not capture CO₂ [1]. In direct contrast, β-Na₂TeO₄, a close structural analog, has been shown to capture CO₂ [1]. This property is not universal among tellurates and is a distinguishing characteristic of this specific lithium tellurate phase.

CO₂ Capture Behavior
Head-to-head
Li₂TeO₄-LT does not capture CO₂; β-Na₂TeO₄ captures CO₂
Ambient stability profile differs by cation; supports application-specific procurement
Binary property; reported for solid-state synthesized samples
CO₂ Capture Gas Separation Environmental Stability Tellurate Chemistry

Dielectric Anomalies and Phase Transitions

Lithium tellurate (Li₂TeO₄) exhibits successive phase transitions that are not observed in the same manner in other alkali tellurates. Dielectric constant measurements as a function of temperature and frequency on polycrystalline samples of orthorhombic Li₂TeO₄ reveal two distinct phase transitions occurring at -3°C and 62°C, respectively [1]. This behavior is intrinsic to its crystallographic structure and has implications for its use in dielectric or temperature-sensing applications.

Phase Transitions
Class-level
Two dielectric anomalies at -3°C and 62°C
Temperature-dependent dielectric response; supports sensor application context
Reported for polycrystalline samples; class-level inference
Dielectric Materials Phase Transitions Ferroelectrics Materials Science

Lithium Tellurate Application Scenarios


Solid-State Electrolyte Development

The marked difference in ionic conductivity between the orthorhombic (1.8 × 10⁻⁸ S cm⁻¹ at 300°C) and tetragonal (≈10⁻⁶ S cm⁻¹ at 300°C) phases of lithium tellurate allows for tailored selection in solid-state battery research [1]. For example, when a lower-conductivity, more insulating component is required, the orthorhombic Li₂TeO₄-LT phase is a verifiable option. Its CO₂ capture resistance further recommends this specific polymorph for electrolyte applications intended for ambient or open-air conditions, where degradation from CO₂ exposure (as seen with β-Na₂TeO₄) would be a critical failure point [1].

Temperature-Sensitive Dielectric Components

The well-defined phase transitions in Li₂TeO₄, occurring at -3°C and 62°C, provide a reliable, verifiable basis for its use in dielectric temperature sensors, thermal switches, or non-linear optical devices where a temperature-dependent change in material response is required [2]. This property is a direct consequence of lithium tellurate's specific crystallographic structure and is not a generic feature of all alkali tellurates, making it a distinct selection criterion for applications exploiting these transitions.

Crystallography & Solid-State Chemistry

Lithium tellurate serves as a model system for investigating structure-property relationships in tellurate-based materials. The ability to synthesize both orthorhombic and tetragonal phases, each with distinct ionic conductivity and CO₂ capture behavior, provides a valuable platform for comparative studies [1]. For example, the formation of a complete solid solution Na₂₋ₓLiₓTeO₄ allows for systematic tuning of properties and serves as a reference point for understanding cation substitution effects in the tellurate family [1].

Environmental Health & Safety Studies

Given its classification as a tellurium compound with established occupational exposure limits (ACGIH TLV of 0.1 mg/m³ as Te), lithium tellurate is a relevant subject for environmental health and safety (EHS) research programs focused on heavy metal or metalloid compound handling [3]. Its use in this context is supported by authoritative safety data that differentiates it from other laboratory chemicals with different hazard profiles.

Application
Selection Property
Validation Focus
Solid-state electrolyte research
Polymorph identity (orthorhombic vs tetragonal)
Ionic conductivity at target temperature; CO₂ capture resistance
Dielectric sensor components
Phase transition temperatures
Dielectric response at -3°C and 62°C; thermal cycling stability
Crystallographic model studies
Polymorph availability
Structure-property correlation; cation substitution effects
EHS research programs
Tellurium compound class
Occupational exposure limit verification; handling protocols

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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